4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H6ClF3O . It is used in various chemical reactions and has the ability to form a 1:2 complex with alpha-cyclodextrin .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone consists of a benzene ring substituted with a chloro group at the 4’ position and a 2,2,2-trifluoroacetophenone group at the 2’ position .
Chemical Reactions Analysis
While specific chemical reactions involving 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone are not detailed in the available resources, it is known that similar compounds like 2,2,2-Trifluoroacetophenone can undergo asymmetric reduction with optically active Grignard reagents .
Physical And Chemical Properties Analysis
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a solid substance. It has a refractive index of n20/D 1.489 (lit.), a boiling point of 180-183 °C (lit.), a melting point of 24-26 °C (lit.), and a density of 1.398 g/mL at 25 °C (lit.) .
Scientific Research Applications
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Crystallography
- Application : The compound is used in the study of crystal structures .
- Method : The crystal structure of a related compound was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined, providing valuable information about the molecular structure of the compound .
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Environmental Chemistry
- Application : Phenoxy herbicides, which include related compounds, are used in agriculture to control broadleaf weeds .
- Method : These herbicides are applied to crops to increase yield and value .
- Results : While these herbicides have been successful in increasing crop yield, they are also recognized as a source of emerging environmental contamination .
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Polymer Chemistry
- Application : 2,2,2-Trifluoroacetophenone, a related compound, is used in the synthesis of new fluorinated polymers .
- Method : The compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .
- Results : The resulting polymers have high average molecular weight, high thermal stability, and good film-forming properties .
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Medicinal Chemistry
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Pharmaceutical Chemistry
- Application : Quinoline derivatives, which can be synthesized from related compounds, have a wide range of therapeutic potential .
- Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
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Agrochemical Industry
- Application : Trifluoromethylpyridines, which can be synthesized from related compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
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Nonlinear Optics
- Application : 4-chloro-2-nitroaniline, a related compound, is used in the field of nonlinear optics .
- Method : The compound is used in the growth and physiochemical characterization studies of nonlinear optical single crystals .
- Results : The study provides valuable information about the growth and physiochemical properties of the crystals .
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Drug Discovery
- Application : Quinoline, a compound that can be synthesized from related compounds, is used extensively in drug discovery .
- Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety And Hazards
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBSFYVEKYGCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374018 |
Source
|
Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
CAS RN |
845823-13-4 |
Source
|
Record name | 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845823-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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